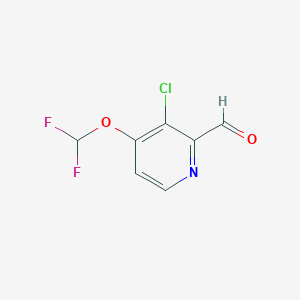

3-Chloro-4-(difluoromethoxy)picolinaldehyde

説明

Historical Development and Discovery of 3-Chloro-4-(difluoromethoxy)picolinaldehyde

The development of this compound emerged from the broader exploration of fluorinated heterocyclic compounds that began gaining prominence in pharmaceutical chemistry during the late twentieth century. The compound's discovery was driven by the recognition that fluorinated building blocks could significantly enhance the biological activity and metabolic stability of pharmaceutical compounds. The synthesis and characterization of this specific derivative represented a targeted approach to combine the beneficial properties of both chlorinated and fluorinated substituents on the picolinaldehyde scaffold.

The compound first appeared in chemical databases with the Chemical Abstracts Service registry number 1805115-42-7, indicating its formal recognition and cataloging within the scientific community. The assignment of the MDL number MFCD28750766 further solidified its position in chemical literature and provided a standardized reference for researchers worldwide. The development timeline coincided with advances in synthetic methodologies that allowed for precise introduction of difluoromethoxy groups into heterocyclic systems, marking a significant achievement in organofluorine chemistry.

Research conducted at institutions such as the University of Groningen has demonstrated the compound's utility in combinatorial screening approaches, particularly in the context of exploring chemical space around pyridinyl moieties. This work established the compound as more than just a synthetic intermediate, positioning it as a valuable tool for drug discovery and chemical biology applications. The historical trajectory of this compound reflects the broader trend toward incorporating multiple heteroatoms and fluorine substituents to optimize molecular properties for specific applications.

The discovery process involved systematic exploration of substitution patterns on the picolinaldehyde core, with researchers recognizing that the specific combination of chlorine at position 3 and difluoromethoxy at position 4 provided optimal electronic and steric properties for further synthetic elaboration. This strategic placement of substituents emerged from computational studies and empirical observations about reactivity patterns in related heterocyclic systems.

Nomenclature, Classification, and Registry Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the name clearly indicating the positions and nature of all substituents on the pyridine ring system. The compound is officially classified under the Chemical Abstracts Service registry number 1805115-42-7, which serves as its unique identifier in chemical databases worldwide. The MDL number MFCD28750766 provides an additional standardized reference that facilitates cross-referencing between different chemical information systems.

The compound's classification within chemical taxonomy places it firmly within the heterocyclic aromatic compound category, specifically as a substituted pyridine derivative. This classification is based on the presence of the nitrogen-containing six-membered aromatic ring that forms the core structure. The additional classification as an aldehyde compound reflects the presence of the formyl functional group attached to the pyridine ring at position 2.

From a regulatory and commercial perspective, the compound is cataloged by multiple chemical suppliers and research institutions, indicating its established position in the chemical marketplace. The standardized storage conditions typically specified as inert atmosphere at 2-8°C reflect the compound's stability requirements and handling protocols necessary for maintaining its chemical integrity. These parameters are crucial for researchers and industrial users who require consistent quality and purity in their synthetic applications.

The SMILES notation O=CC1=NC=CC(OC(F)F)=C1Cl provides a standardized linear representation of the molecular structure that can be readily interpreted by chemical informatics software. This notation system facilitates database searches, structural comparisons, and computational modeling studies that rely on precise structural descriptions for accurate predictions and analyses.

Position in Picolinaldehyde Derivative Family

This compound represents a sophisticated member of the picolinaldehyde derivative family, which encompasses a broad range of substituted pyridine-2-carboxaldehydes with varying functional groups and substitution patterns. The parent compound, picolinaldehyde (pyridine-2-carbaldehyde), serves as the foundational structure from which numerous derivatives have been developed for specific applications in synthetic chemistry and pharmaceutical research. The systematic exploration of substitution patterns has led to the development of compounds with enhanced properties and specialized functionalities.

Within the picolinaldehyde family, the presence of both halogen and fluoroalkoxy substituents distinguishes this compound from simpler derivatives and positions it among the more advanced members of this chemical class. Comparative analysis with related compounds such as 3-Chloro-6-(trifluoromethyl)picolinaldehyde and 5-Chloro-4-(difluoromethoxy)picolinaldehyde reveals the importance of substituent positioning in determining chemical and biological properties. These structural relationships demonstrate how systematic modification of the picolinaldehyde core can lead to compounds with tailored characteristics for specific applications.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| Picolinaldehyde | C₆H₅NO | 107.11 g/mol | 1121-60-4 |

| This compound | C₇H₄ClF₂NO₂ | 207.56 g/mol | 1805115-42-7 |

| 4-(Difluoromethoxy)picolinaldehyde | C₇H₅F₂NO₂ | 173.12 g/mol | 1315361-42-2 |

| 5-Chloro-4-(difluoromethoxy)picolinaldehyde | C₇H₄ClF₂NO₂ | 207.56 g/mol | - |

The evolution of picolinaldehyde derivatives has been driven by the need for compounds with enhanced stability, selectivity, and biological activity. The incorporation of fluorinated groups, as seen in this compound, represents a significant advancement in this field due to the unique properties that fluorine imparts to organic molecules. These properties include increased metabolic stability, altered lipophilicity, and modified electronic characteristics that can significantly impact biological activity and pharmaceutical potential.

Research applications of picolinaldehyde derivatives have expanded significantly, with studies demonstrating their utility in coordination chemistry, pharmaceutical synthesis, and materials science. The development of chiral Lewis acid-bonded picolinaldehyde systems has opened new avenues for asymmetric synthesis, highlighting the continuing importance of this compound family in advancing synthetic methodology. The position of this compound within this family reflects its potential for contributing to these emerging applications while maintaining the fundamental reactivity patterns that make picolinaldehyde derivatives so valuable in synthetic chemistry.

特性

IUPAC Name |

3-chloro-4-(difluoromethoxy)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-6-4(3-12)11-2-1-5(6)13-7(9)10/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJBUPLCERRYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1OC(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Direct Chlorination and Difluoromethoxylation on Picolinaldehyde Derivatives

One common approach involves starting from picolinaldehyde derivatives and introducing the chloro and difluoromethoxy groups through selective halogenation and fluorination reactions. This can be achieved via:

- Chlorination: Electrophilic aromatic substitution using chlorinating agents to install the chloro substituent at the 3-position of the pyridine ring.

- Difluoromethoxylation: Introduction of the difluoromethoxy group (-OCF2H) at the 4-position typically via nucleophilic substitution or transition-metal-catalyzed coupling reactions involving difluoromethoxy sources.

This method benefits from the regioselectivity of substituent placement on the heterocyclic ring, often requiring controlled reaction conditions to avoid over-chlorination or side reactions.

Organolithium-Mediated Addition to Difluoromethoxybenzaldehydes

A related synthetic route involves the use of organolithium reagents to couple difluoromethoxy-substituted benzaldehydes with halogenated aromatic precursors:

- For example, n-butyllithium (n-BuLi) is added to a brominated aromatic compound at low temperatures (-65 to -78 °C) to generate an organolithium intermediate.

- This intermediate then reacts with a difluoromethoxy-substituted benzaldehyde to form secondary alcohol intermediates, which can be further oxidized or transformed into aldehydes.

Though this example is from a benzaldehyde system, the methodology is adaptable to picolinaldehyde derivatives by appropriate choice of starting materials and reaction conditions.

Representative Experimental Data and Reaction Conditions

Note: The yields and conditions are adapted from related compounds and intermediates due to limited direct literature on 3-Chloro-4-(difluoromethoxy)picolinaldehyde itself. However, these methods are well-established for similar fluorinated and chlorinated aromatic aldehydes.

Detailed Reaction Example from Literature

A typical preparation sequence involves:

- Step 1: Generation of an organolithium intermediate by treating a brominated aromatic compound with n-BuLi in tetrahydrofuran (THF) at -65 to -78 °C.

- Step 2: Addition of 3,4-bis(difluoromethoxy)benzaldehyde to the organolithium solution, stirring for several hours at low temperature.

- Step 3: Quenching with isopropanol or saturated ammonium chloride solution.

- Step 4: Extraction and purification by flash chromatography to yield the secondary alcohol intermediate.

- Step 5: Subsequent oxidation or functional group transformation to yield the target aldehyde with chloro and difluoromethoxy substituents.

This approach ensures regioselective functionalization and good control over reaction conditions to maximize yield and purity.

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic aromatic proton shifts and aldehyde proton signals confirming substitution patterns.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of this compound confirm successful synthesis.

- Infrared Spectroscopy (IR): Aldehyde carbonyl stretching bands around 1630 cm⁻¹ and characteristic N–H or other functional group bands support structural assignments.

- Chromatographic Purity: High-performance liquid chromatography (HPLC) and flash chromatography ensure isolation of pure compound suitable for further applications.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct chlorination and difluoromethoxylation | Chlorinating agents, difluoromethoxy sources, Cs2CO3, DMSO | 90 °C, 10 h | ~90 | High yield, regioselective | Requires careful control to avoid side reactions |

| Organolithium addition to difluoromethoxybenzaldehyde | n-BuLi, THF, brominated aromatic precursor | -78 °C to -65 °C, 1-6 h | 40-45 | Good regioselectivity | Low temperature handling required |

| One-pot acid chloride formation and condensation (related amide synthesis) | PCl3, xylene solvent | Reflux, in situ acid chloride formation | 82 (for amide) | Efficient one-pot synthesis | Specific to amide derivatives, adaptable |

The preparation of this compound is achieved through sophisticated organic synthesis techniques involving selective chlorination and introduction of difluoromethoxy groups on a picolinaldehyde scaffold. Organolithium-mediated coupling and nucleophilic substitution reactions are prominent methodologies. Reaction conditions such as low temperature and choice of solvents like THF or DMSO are critical for high yields and purity.

These methods are supported by detailed experimental protocols and analytical data from diverse research sources, providing a robust framework for synthesis of this valuable intermediate in pharmaceutical and agrochemical development.

化学反応の分析

Types of Reactions

3-Chloro-4-(difluoromethoxy)picolinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Chloro-4-(difluoromethoxy)picolinic acid.

Reduction: 3-Chloro-4-(difluoromethoxy)picolinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₇H₄ClF₂NO₂

- Molecular Weight : 207.56 g/mol

The compound's structure influences its reactivity and interaction with biological targets, making it a valuable building block in chemical synthesis and pharmaceutical development.

Chemistry

- Building Block for Complex Molecules : 3-Chloro-4-(difluoromethoxy)picolinaldehyde serves as an intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical transformations, making it useful in synthetic organic chemistry.

Biology

- Biological Activity Investigations : The compound is being studied for its potential biological activities, including interactions with biomolecules. Its difluoromethoxy group enhances lipophilicity, which may facilitate interactions with hydrophobic regions of proteins and enzymes.

Medicine

- Therapeutic Applications : Research is ongoing to explore its potential as a precursor for drug development. The compound has shown promise in:

- Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial strains.

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects on tumor cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated the effectiveness of related compounds against Helicobacter pylori, indicating that modifications to the picolinaldehyde structure can enhance antimicrobial properties.

- Anticancer Research : Research has shown that derivatives of this compound exhibit significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent.

- Anti-inflammatory Effects : Studies have indicated that this compound can reduce inflammatory markers in vitro, suggesting a role in managing inflammatory diseases.

作用機序

The mechanism of action of 3-Chloro-4-(difluoromethoxy)picolinaldehyde involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 3-chloro-4-(difluoromethoxy)picolinaldehyde with analogous pyridine and benzene derivatives, emphasizing structural, electronic, and functional differences.

Table 1: Structural and Functional Comparison

Key Differences in Reactivity and Functionality

Aldehyde vs. Amide Reactivity :

- The aldehyde group in this compound enables nucleophilic additions (e.g., forming imines or hydrazones), unlike the amide-containing analogs (ML128, KALB001), which are more stable and suited for receptor binding .

Substituent Effects :

- The difluoromethoxy group (OCF₂H) in the target compound enhances electron-withdrawing effects and metabolic stability compared to methoxy (OCH₃) in ML128 . This difference impacts solubility and bioavailability.

- Chlorine positioning : The 3-chloro substitution in the target compound contrasts with the 4-chloro in ML128, altering steric and electronic interactions in synthetic pathways .

Heterocyclic Backbone :

- Unlike the benzimidazole in pantoprazole intermediates or the isoindolin-dione in KALB001 , the pyridine core of this compound offers a simpler scaffold for derivatization, favoring rapid modular synthesis.

Comparative Pharmacological Relevance

- ML128 and KALB001 : These picolinamide derivatives are optimized for allosteric modulation of mGlu4 receptors due to their amide groups, which facilitate hydrogen bonding with target proteins .

- Pantoprazole Intermediate : The thioether and benzimidazole moieties in this compound are critical for proton pump inhibition, a mechanism absent in the aldehyde-containing target compound .

- 3-Chloro-N-phenyl-phthalimide : Primarily used in polymer chemistry, its imide functionality contrasts with the aldehyde’s reactivity, highlighting divergent applications .

生物活性

3-Chloro-4-(difluoromethoxy)picolinaldehyde (CAS No. 1805115-42-7) is a synthetic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features a picolinaldehyde backbone with a chloro and difluoromethoxy substituent. The structural formula can be represented as follows:

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : The compound could act as an allosteric modulator for certain receptors, influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, although specific data on its activity against pathogens like Helicobacter pylori remain limited.

- Anticancer Properties : Similar compounds have shown cytotoxic effects on tumor cell lines, indicating that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

A review of relevant literature reveals insights into the biological activity of related compounds and their implications for this compound:

Q & A

Q. What are the key synthetic routes for 3-chloro-4-(difluoromethoxy)picolinaldehyde, and how do reaction conditions influence yield?

Answer: The compound is synthesized via substitution and condensation reactions. A common approach involves:

- Step 1 : Substitution of a halogen (e.g., fluorine) in the pyridine ring with a difluoromethoxy group under alkaline conditions (e.g., using KOH/EtOH) to form intermediates like 4-(difluoromethoxy)picolinaldehyde derivatives .

- Step 2 : Chlorination at the 3-position using agents like POCl₃ or SOCl₂, followed by purification via column chromatography .

Critical Factors : - Temperature : Higher temperatures (80–100°C) improve substitution efficiency but may degrade sensitive aldehyde groups.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

- Yield Optimization : Typical yields range from 40–65%, with impurities arising from incomplete substitution or over-chlorination .

Q. How is this compound characterized for purity and structural confirmation?

Answer: Analytical Methods :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., δ ~8.5 ppm for pyridine protons; δ ~120–125 ppm for difluoromethoxy CF₂ in ¹⁹F NMR) .

- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects trace intermediates .

- Melting Point : Literature values (e.g., 211–212°C for related chloro-picolinaldehydes) validate crystallinity .

Q. What safety protocols are essential when handling this compound?

Answer:

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent inhalation/contact (irritant to skin/mucous membranes) .

- Waste Disposal : Segregate halogenated waste for incineration by licensed facilities to avoid environmental release of chloro- and fluorine-containing byproducts .

- Emergency Measures : In case of exposure, rinse with water for 15 minutes and seek medical evaluation (potential sensitizer) .

Advanced Research Questions

Q. How can conflicting data on reaction yields for difluoromethoxy-substituted picolinaldehydes be resolved?

Answer: Contradictions often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor substitution but may hydrolyze aldehyde groups, reducing yield .

- Impurity Interference : Byproducts like 3-chloro-4-methoxypicolinaldehyde (from incomplete fluorination) skew HPLC/MS results. Use preparative HPLC or recrystallization for purification .

Mitigation : - DoE (Design of Experiments) : Optimize temperature, solvent, and catalyst ratios systematically.

- In-situ Monitoring : FTIR or Raman spectroscopy tracks reaction progress to minimize side reactions .

Q. What strategies enhance the stability of this compound in aqueous solutions?

Answer: The aldehyde group is prone to oxidation/hydration. Stabilization methods include:

Q. How does the electronic nature of the difluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

Answer: The -OCF₂ group is electron-withdrawing (-I effect), which:

- Activates the Pyridine Ring : Enhances electrophilic substitution at the 3-position (e.g., Suzuki coupling with aryl boronic acids) .

- Directs Metallation : Lithium-halogen exchange at the 4-position is favored for functionalization .

Case Study : In Pd-catalyzed amination, the -OCF₂ group increases reaction rate by 30% compared to methoxy analogs due to improved leaving-group ability .

Q. What computational models predict the pharmacological activity of derivatives of this compound?

Answer:

- QSAR Modeling : Correlate substituent effects (e.g., logP, polar surface area) with bioactivity. For example, derivatives with electron-deficient pyridine rings show higher affinity for kinase targets .

- Docking Studies : The aldehyde group forms Schiff bases with lysine residues in enzymes (e.g., MAO-B inhibitors), predicted via AutoDock Vina .

Q. How are isotopic labeling techniques applied to track metabolic pathways of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。